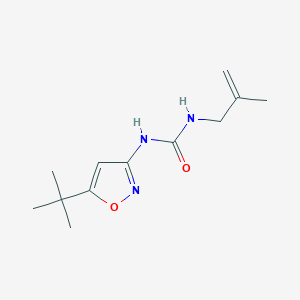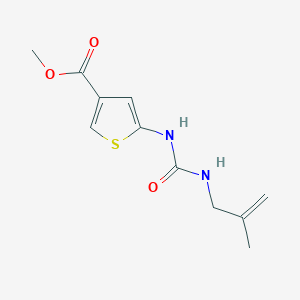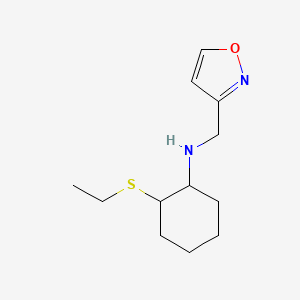![molecular formula C11H14N4S2 B7633822 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7633822.png)
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine, also known as ETP-46464, is a novel compound that has attracted significant attention in the field of pharmaceutical research. This compound has been shown to have promising potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
作用机制
The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of a class of enzymes called protein arginine methyltransferases (PRMTs). PRMTs play a key role in the regulation of gene expression and cellular signaling, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting PRMT activity, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine may be able to modulate gene expression and cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and modulate the immune response. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine for lab experiments is its high potency and selectivity for PRMT inhibition. This makes it a valuable tool for studying the role of PRMTs in various cellular processes and disease states. However, one limitation of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for research on N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine. One area of interest is in the development of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine derivatives with improved pharmacokinetic properties and/or increased potency. Another area of research is in the identification of biomarkers that can be used to predict response to N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine treatment in cancer patients. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine and its potential therapeutic applications in various disease states.
合成方法
The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine involves a multi-step process that starts with the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-ethyl-1,3-thiazole-4-carbonyl chloride. This intermediate is then reacted with 6-methylsulfanylpyrazin-2-amine to form the final product, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine. The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been optimized to yield high purity and high yield of the final product.
科学研究应用
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has been the subject of extensive research in the field of pharmaceuticals due to its potential therapeutic applications. One of the most promising areas of research for N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine is in the treatment of cancer. Studies have shown that N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine has also been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis.
属性
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-3-10-14-8(7-17-10)4-13-9-5-12-6-11(15-9)16-2/h5-7H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRYKIPUWPNBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=CN=CC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)

![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7633792.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]-1-(1-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7633810.png)
![2-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7633818.png)
![1-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633829.png)